Rubidium acetate
Description
Significance of Alkali Metal Acetates in Contemporary Chemistry
Alkali metal acetates are a class of salts that hold considerable importance in modern chemistry due to their versatile properties and applications. cns.fr These compounds, formed from an alkali metal cation (like lithium, sodium, potassium, or rubidium) and the acetate (B1210297) anion, are generally crystalline solids that are moderately to highly soluble in water. americanelements.comwikipedia.org This solubility is a key attribute, making them excellent sources of their respective metal ions in aqueous solutions for various chemical processes. americanelements.com
In the realm of materials science and chemical synthesis, alkali metal acetates serve as crucial precursors for creating ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.comamericanelements.com Their thermal decomposition is a significant area of study, as it can yield important metal oxides and carbonates with specific catalytic or adsorptive properties. ekb.egresearcher.life For instance, potassium acetate is used as a diuretic, while other alkali metal acetates are employed in the manufacturing of polyesters and as components in catalysts. cns.frwikipedia.org Their utility extends to organic synthesis, industrial applications like dyeing, and even biological research, where they can act as buffering agents or participate in biochemical pathways. wikipedia.orgekb.eg
Historical Context of Rubidium Compound Investigation
The investigation of rubidium compounds is intrinsically linked to the discovery of the element itself. Rubidium was identified in 1861 by German chemists Robert Bunsen and Gustav Kirchhoff in Heidelberg. chemistrycool.comwikipedia.org They discovered the element using the then-newly developed technique of flame spectroscopy while analyzing the mineral lepidolite. wikipedia.orgshef.ac.uk The element was named from the Latin word rubidus, meaning "deep red," because of the two prominent red lines in its emission spectrum. chemistrycool.comshef.ac.ukusgs.gov
Following its discovery, Bunsen and Kirchhoff undertook the first large-scale isolation of rubidium compounds, successfully separating rubidium chloride from thousands of liters of mineral water. wikipedia.org Bunsen was also able to isolate rubidium metal by reducing rubidium hydrogen tartrate with carbon. shef.ac.ukusgs.gov For many decades, however, rubidium and its compounds had minimal industrial applications and were primarily subjects of academic research. usgs.gov It wasn't until the 1920s that small-scale industrial use began, notably in photoelectric cells. usgs.gov Since then, the primary role of rubidium compounds has remained in research and development, particularly within chemical and electronic applications. usgs.gov
Scope and Research Focus on Rubidium Acetate
This compound (CH₃COORb) is a specific rubidium salt that has garnered attention for its utility in specialized areas of advanced chemical research. ontosight.ai It is formed by reacting rubidium hydroxide (B78521), rubidium carbonate, or rubidium metal with acetic acid. wikipedia.org Current research focuses on several key applications where its unique properties are advantageous.
In catalysis, this compound is used to enhance the efficiency of chemical processes. dataintelo.com It has been reported to act as a catalyst for the polymerization of silanol-terminated siloxane oligomers. wikipedia.org Furthermore, it serves as a promoter in the palladium-catalyzed synthesis of vinyl acetate and can be used to modify the acid-base characteristics of catalyst supports such as silica (B1680970) and alumina (B75360). fishersci.sefishersci.be
In materials science, this compound is a valuable precursor. It is used in the preparation of nanosized rubidium ferrite (B1171679). fishersci.sefishersci.be Its thermal decomposition course, which yields an intermediate rubidium carbonate product before finally forming rubidium oxide at high temperatures, is of significant interest for creating materials with specific surface activities and catalytic functions. ekb.egresearchgate.netekb.eg A particularly active area of current research is its use in renewable energy technologies. Recent studies have demonstrated that this compound can function as a multifunctional additive in the fabrication of perovskite solar cells. fau.depolyu.edu.hkpolyu.edu.hk Its incorporation has been shown to improve the power conversion efficiency and stability of these devices by suppressing defects, alleviating microstrain, and improving the crystallinity of the perovskite material. fau.depolyu.edu.hkresearchgate.net
In biological research, this compound is sometimes utilized because the rubidium ion can substitute for the potassium ion in some biological systems, which allows for the study of ion transport mechanisms across cell membranes. ontosight.ai
Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes the key physical and chemical properties of this compound.
| Property | Value | References |
| Chemical Formula | C₂H₃O₂Rb | ontosight.ainih.gov |
| Molar Mass | 144.51 g/mol | wikipedia.orgnih.gov |
| Appearance | White crystalline powder/solid | ontosight.aiglentham.com |
| Melting Point | 246 °C (decomposes) | wikipedia.orgfishersci.se |
| Solubility in Water | 85 g/100 mL (at 45 °C) | wikipedia.org |
| IUPAC Name | Rubidium(1+);acetate | americanelements.comnih.gov |
| CAS Number | 563-67-7 | wikipedia.orgfishersci.se |
Table 2: Crystallographic Data for this compound
This table presents the crystal structure information for this compound as determined by crystallographic studies.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | cns.fr |
| Vcell/Z (nm³) | 0.1108 | cns.fr |
| Estimated M-O Bond Distance (pm) | 304 | researchgate.net |
Compound Names
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
563-67-7 |
|---|---|
Molecular Formula |
C2H4O2Rb |
Molecular Weight |
145.52 g/mol |
IUPAC Name |
rubidium(1+);acetate |
InChI |
InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
WRMACIVFBOUTLA-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].[Rb+] |
Canonical SMILES |
CC(=O)O.[Rb] |
Other CAS No. |
563-67-7 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Rubidium Acetate
Chemical Routes for Rubidium Acetate (B1210297) Production
Several synthetic pathways exist for the production of rubidium acetate, primarily involving the reaction of a rubidium-containing base or the metal itself with acetic acid. assignmentpoint.comwikipedia.org
Reaction of Rubidium Hydroxide (B78521) with Acetic Acid
A common and straightforward method for preparing this compound is the acid-base neutralization reaction between rubidium hydroxide (RbOH) and acetic acid (CH₃COOH). assignmentpoint.comyou-iggy.com This reaction yields this compound and water as the products. you-iggy.com The balanced chemical equation for this reaction is:
RbOH + CH₃COOH → CH₃COORb + H₂O
This method is favored for its simplicity and the high yield of the desired salt. quora.com
Synthesis from Rubidium Oxide and Acetic Acid
Another viable route involves the reaction of rubidium oxide (Rb₂O) with acetic acid. you-iggy.com This reaction also produces this compound and water. you-iggy.com The chemical equation for this synthesis is:
Rb₂O + 2CH₃COOH → 2CH₃COORb + H₂O
Direct Reaction of Rubidium Metal with Acetic Acid
Rubidium metal, being a highly reactive alkali metal, can react directly with acetic acid to produce this compound. assignmentpoint.comwikipedia.org This vigorous reaction also generates hydrogen gas. you-iggy.com The equation is as follows:
2Rb + 2CH₃COOH → 2CH₃COORb + H₂
Preparation of High-Purity this compound
The production of high-purity this compound is crucial for its applications in advanced materials and as a precursor for other high-purity compounds. americanelements.comnanochemazone.com Acetates, in general, are considered excellent precursors for creating ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.comamericanelements.com Commercially available high-purity this compound can reach purities of 99.8% on a metals basis. fishersci.sefishersci.be
The purification process often involves techniques to remove impurities, which can be particularly challenging given the hygroscopic nature of this compound. fishersci.sefishersci.be The preparation of high-purity rubidium carbonate, for instance, involves specific methods that could be adapted for acetate purification. patsnap.com
This compound as a Precursor in Inorganic Synthesis
This compound serves as a valuable precursor in the synthesis of various inorganic compounds, particularly those requiring high purity. ontosight.aiamericanelements.com
Formation of Ultra-High Purity Compounds
As a moderately water-soluble crystalline source, this compound is an excellent starting material for producing ultra-high purity compounds. americanelements.com Upon heating, it decomposes to form rubidium oxide. americanelements.com This property is utilized in various synthetic applications. For example, it has been reported to modify the acid-base characteristics of catalyst supports like silica (B1680970), alumina (B75360), and titania. fishersci.sefishersci.bethermofisher.com It is also used in the preparation of nanosized rubidium ferrite (B1171679) and as a promoter in the palladium-catalyzed synthesis of vinyl acetate. fishersci.sefishersci.bethermofisher.com The use of acetate precursors is a common strategy in the synthesis of materials like rare-earth cluster-based metal-organic frameworks. rsc.org
Table 1: Synthetic Reactions for this compound
| Reactants | Products | Reaction Type |
|---|---|---|
| Rubidium Hydroxide (RbOH) + Acetic Acid (CH₃COOH) | This compound (CH₃COORb) + Water (H₂O) | Neutralization assignmentpoint.comyou-iggy.com |
| Rubidium Oxide (Rb₂O) + Acetic Acid (CH₃COOH) | This compound (CH₃COORb) + Water (H₂O) | Acid-Base you-iggy.com |
| Rubidium (Rb) + Acetic Acid (CH₃COOH) | This compound (CH₃COORb) + Hydrogen (H₂) | Redox you-iggy.com |
Synthesis of Catalytic Materials
This compound serves as a valuable component in the synthesis of catalytic materials, often acting as a promoter to enhance catalyst activity and selectivity. fishersci.sekoreascience.kr One notable application is in the palladium-catalyzed synthesis of vinyl acetate from ethylene (B1197577) and acetic acid in a heterogeneous gas-phase reaction. fishersci.sekoreascience.kr In this process, this compound can modify the acid-base character of catalyst supports such as silica, alumina, and titania. fishersci.se
Research comparing various Group I alkali acetate promoters (lithium, sodium, potassium, rubidium, and cesium acetates) for the Pd-Au/SiO₂ catalyzed synthesis of vinyl acetate has shown that the addition of these promoters increases both ethylene conversion and product selectivity compared to an unpromoted catalyst. koreascience.kr The promoting effect generally increases down the group, with rubidium and cesium acetates showing significant enhancements. koreascience.kr The mechanism is thought to involve the formation of a palladium-acetate complex, with the alkali acetate promoter influencing the concentration and reactivity of this key intermediate. koreascience.krresearchgate.net
Table 2: Comparative Effect of Alkali Acetate Promoters on Vinyl Acetate Synthesis
| Promoter | Ethylene Conversion (%) | Vinyl Acetate Selectivity (%) |
| No Promoter | Lower | Lower |
| Lithium Acetate | Increased | Increased |
| Sodium Acetate | Increased | Increased |
| Potassium Acetate | Higher | Higher |
| This compound | Higher | Higher |
| Cesium Acetate | Highest | Highest |
This table presents a qualitative summary based on comparative studies. koreascience.kr
The thermal decomposition products of this compound, specifically rubidium carbonate, have also been shown to possess catalytic activity. Rubidium carbonate formed from the calcination of this compound can catalyze the ketonization of acetic acid and the cracking of acetone (B3395972). ekb.eg
Precursor for Nanomaterials
This compound is utilized as a precursor for the synthesis of various nanomaterials, including nanosized ferrites and as an additive in the production of perovskite solar cells. researchgate.netnih.gov
In one method, nanosized rubidium ferrite (RbFeO₂) is prepared through the thermal decomposition of a rubidium bis(citrato)ferrate(III) precursor. researchgate.net In the decomposition process of related rubidium hexa(carboxylato)ferrate(III) precursors, this compound is formed as an intermediate. The subsequent decomposition of these intermediates, followed by a solid-state reaction, leads to the formation of the nanosized rubidium ferrite. researchgate.net This method allows for the creation of nanoparticles with an average size of around 65 nm. researchgate.net
More recently, this compound has been employed as a multifunctional additive in the fabrication of high-efficiency and stable perovskite solar cells. nih.gov Its incorporation into tin-lead (Sn-Pb) perovskite materials has been shown to suppress the oxidation of Sn²⁺, reduce microstrain, and improve the crystallinity of the perovskite film. nih.gov These improvements lead to a significant enhancement in the power conversion efficiency and stability of the resulting solar cells. nih.gov The addition of this compound can also influence the grain size and reduce defects in the perovskite layer, contributing to better device performance. mdpi.com
Thermal Behavior and Decomposition Mechanisms of Rubidium Acetate
Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA) of Rubidium Acetate (B1210297)
The thermal decomposition of rubidium acetate has been studied by heating it to temperatures up to 1000°C in a dynamic air atmosphere using thermogravimetry (TG) and differential thermal analysis (DTA). researchgate.netekb.egekb.eg The decomposition process begins around 300°C and concludes at or above 900°C. ekb.eg The total mass loss observed is approximately 35.5%, which aligns well with the theoretical value of 36% for the transformation of this compound to rubidium oxide (Rb₂O). ekb.eg
TG analysis reveals several distinct mass loss events during the decomposition. ekb.eg Due to its hygroscopic nature, an initial mass loss is attributed to the removal of physisorbed water. ekb.eg The subsequent thermal events correspond to the stepwise decomposition of the acetate. ekb.eg DTA curves show that these decomposition steps involve both endothermic and exothermic processes, indicating complex chemical transformations. kau.edu.sa For instance, the decomposition of the anhydrous salt is endothermic in a nitrogen atmosphere but exothermic in the presence of air due to oxidation. kau.edu.sa
Table 1: Thermal Events in the Decomposition of this compound
| Temperature Range (°C) | Process |
| < 300 | Removal of physisorbed water |
| 300 - 900 | Stepwise decomposition of this compound |
| > 900 | Formation of stable Rubidium Oxide |
Note: The specific temperatures for each decomposition step can vary depending on factors like heating rate. researchgate.net
Identification of Solid-Phase Decomposition Products (e.g., Rubidium Carbonate, Rubidium Oxide)
The primary solid products formed during the thermal decomposition of this compound are rubidium carbonate (Rb₂CO₃) and, at higher temperatures, rubidium oxide (Rb₂O). ekb.eg X-ray diffractometry has been instrumental in identifying these crystalline phases. researchgate.netekb.egekb.eg
Rubidium carbonate is formed as an intermediate solid product in the temperature range of 400-700°C. ekb.eg As the temperature is further increased to 900°C or higher, the rubidium carbonate decomposes to yield the final solid product, rubidium oxide. ekb.egekb.eg The transformation can be summarized as follows:
2CH₃COORb → Rb₂CO₃ → Rb₂O ekb.egyou-iggy.com
Characterization of Gaseous Decomposition Products and Pathways
The decomposition of this compound releases a variety of gaseous products. The primary gaseous products identified include water (H₂O), acetone (B3395972) ((CH₃)₂CO), and carbon dioxide (CO₂). ekb.eg However, further reactions, particularly at the gas-solid interface, lead to the formation of secondary gaseous products. ekb.egekb.eg
Formation of Acetic Acid, Acetone, Carbon Dioxide, Methane (B114726), and Ketene
The gaseous products of this compound decomposition are complex and their formation is temperature-dependent.
Acetic Acid (CH₃COOH): The release of acetic acid can occur at lower temperatures, potentially due to the hydrolysis of surface acetate groups by released water or the hydration of pyrolytically formed ketene. ekb.eg
Acetone ((CH₃)₂CO) and Carbon Dioxide (CO₂): These are considered primary gaseous products from the main decomposition steps. ekb.eg
Methane (CH₄): The emergence of methane in the gas phase, particularly at temperatures between 400-450°C, is attributed to secondary reactions occurring at the gas/solid interface. ekb.eg The cracking of acetone is a likely source of methane. ekb.eg
Ketene (CH₂=C=O): Ketene is also identified as a gaseous decomposition product. ekb.eg
The presence of these various gaseous molecules indicates multiple decomposition pathways are active.
Kinetics and Thermodynamics of this compound Thermal Decomposition
The study of the kinetics of thermal decomposition provides insights into the rate and mechanism of the reaction. While detailed kinetic parameters for this compound are not extensively reported in the provided search results, the general approach involves analyzing thermogravimetric data. kau.edu.sa Non-isothermal kinetic analysis can be used to determine parameters such as the activation energy (Ea) and the pre-exponential factor (A), which describe the temperature dependence of the reaction rate. kau.edu.sarsc.org
The decomposition of metal acetates can be influenced by factors such as the heating rate. researchgate.net Thermodynamic data, such as the standard enthalpy and Gibbs free energy of formation, are available for this compound and its decomposition products, which can be used to assess the feasibility of various reaction pathways. you-iggy.com
Gas-Solid Interfacial Reactivity and Catalytic Activity of Decomposition Products
The solid products formed during the decomposition of this compound, particularly rubidium carbonate, exhibit significant gas-solid interfacial reactivity. ekb.egekb.eg This reactivity is responsible for the formation of secondary gaseous products. ekb.eg For example, the rubidium carbonate formed between 500-650°C can actively catalyze the ketonization of acetic acid molecules and the cracking of acetone into methane. ekb.eg This catalytic activity suggests that the decomposition process can be self-influencing, where the products affect the subsequent reaction pathways. The interfacial activities of the solid products may have potential applications in catalysis. ekb.eg
Solution Chemistry and Ionic Interactions of Rubidium Acetate
Solvation Behavior of Rubidium Acetate (B1210297) in Aqueous and Organic Media
The solvation of rubidium acetate is dictated by the interactions between the rubidium (Rb⁺) and acetate (CH₃COO⁻) ions with the solvent molecules. In aqueous solutions, the rubidium ion is considered to be weakly hydrated. acs.org It is typically surrounded by a single hydration shell of water molecules. acs.org Studies using large-angle X-ray scattering (LAXS) have determined the mean Rb-O bond distance in the hydrated rubidium ion to be approximately 2.98 Å, which corresponds to a coordination number of eight. acs.org The acetate ion also interacts with water molecules through hydrogen bonding.
The behavior of alkali metal salts in solution, including this compound, can be described by the law of matching water affinities, which relates to the kosmotropic (structure-making) or chaotropic (structure-breaking) nature of the ions. acs.orgchemrxiv.org The solubility and solvation strength of these salts often follow a non-linear "volcano plot" trend, which reflects a shift in the solvation behavior relative to the anion. acs.orgchemrxiv.org
In organic or mixed-solvent media, the solvation behavior becomes more complex due to phenomena like preferential solvation. iupac.org In methanol-N,N-dimethylformamide mixtures, the solvation free energies of the rubidium ion have been studied, providing insight into its behavior in non-aqueous environments. sapub.org Research on alkali metal acetates in aqueous 2-butanol (B46777) solutions further illustrates the influence of organic co-solvents on ion association and solvation. chemeo.comnist.gov The ability of a solvent to solvate the constituent ions affects their availability for chemical reactions. For instance, solvents that better solvate the ions can decrease their effective concentration for participating in other interactions. ipb.pt
| Parameter | Value | Technique |
|---|---|---|
| Coordination Number in Aqueous Solution | 8 | LAXS |
| Mean Rb-O Bond Distance | 2.98(1) Å | LAXS |
| Hydration State | Weakly hydrated with a single hydration shell acs.org |
Thermodynamics of this compound Solutions
The thermodynamic properties of this compound solutions are crucial for understanding their stability and reactivity. The standard molar enthalpy of formation (ΔfH°m) for crystalline this compound at 298.15 K has been determined through reaction-solution calorimetry to be approximately -722.31 ± 1.09 kJ·mol⁻¹. nist.gov For the ionized aqueous solution, key thermodynamic values have also been reported. you-iggy.com
Thermodynamic models, such as the Pitzer ion interaction approach, have been developed to describe the behavior of this compound in aqueous solutions up to very high concentrations. researchgate.net These models allow for the accurate prediction of properties like mean activity coefficients (γ±), which are essential for non-ideal solutions. For Rb(CH₃COO)-H₂O systems at 25°C, these models show excellent agreement with experimental data at molalities as high as 39.2 m. researchgate.net From these models, other important thermodynamic characteristics can be derived, such as the Deliquescence Relative Humidity (DRH) and the standard molar Gibbs free energy of formation (ΔfG°m). researchgate.net The thermodynamic activity of this compound in aqueous solutions has also been analyzed using Hückel equations. acs.org
| Property | Value | State |
|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfH°m) | -722.31 ± 1.09 kJ·mol⁻¹ | Crystalline nist.gov |
| Standard Enthalpy of Formation (ΔfH°) | -737.18 kJ·mol⁻¹ | Ionized Aqueous Solution you-iggy.comyou-iggy.com |
| Standard Gibbs Energy of Formation (ΔfG°) | -653.29 kJ·mol⁻¹ | Ionized Aqueous Solution you-iggy.comyou-iggy.com |
| Standard Molar Entropy (S°) | 207.9 J·K⁻¹·mol⁻¹ | Ionized Aqueous Solution you-iggy.comyou-iggy.com |
Ionization and Common-Ion Effects in Solution-Phase Reactions
This compound is the salt of a strong base (rubidium hydroxide (B78521), RbOH) and a weak acid (acetic acid, CH₃COOH). quora.com When dissolved in water, it undergoes electrolytic dissociation to yield rubidium ions (Rb⁺) and acetate ions (CH₃COO⁻). you-iggy.com
RbCH₃COO(s) → Rb⁺(aq) + CH₃COO⁻(aq)
The rubidium ion is a spectator ion and does not react with water. vaia.com However, the acetate ion, being the conjugate base of a weak acid, undergoes hydrolysis: vaia.com
CH₃COO⁻(aq) + H₂O(l) ⇌ CH₃COOH(aq) + OH⁻(aq)
This reaction produces hydroxide ions (OH⁻), which results in the solution being basic. vaia.com The base dissociation constant (pKb) for the acetate ion is approximately 9.24. you-iggy.com
The common-ion effect describes the shift in this equilibrium upon the addition of a soluble compound that provides an ion in common with the solute. wikipedia.orgbyjus.com This effect is a direct consequence of Le Châtelier's principle. wikipedia.orgjchemlett.com
Addition of an Acetate Salt: If a salt like sodium acetate (NaCH₃COO) is added to a this compound solution, the concentration of acetate ions increases. This shifts the hydrolysis equilibrium to the left, suppressing the formation of hydroxide ions and thus decreasing the pH of the solution (making it less basic). wikipedia.orgbyjus.com
Addition of a Rubidium Salt: If a salt like rubidium chloride (RbCl) is added, the concentration of rubidium ions increases. While this does not directly affect the hydrolysis equilibrium of the acetate ion, it would decrease the solubility of this compound if the solution is saturated, causing more of the solid salt to precipitate. wikipedia.org
The common-ion effect is a critical principle in controlling the pH of buffer solutions and regulating the solubility of ionic compounds. jchemlett.comsolubilityofthings.com
Complexation Studies involving this compound (e.g., ligand interactions)
The acetate anion (CH₃COO⁻) can act as a ligand, coordinating with metal ions in various modes, including unidentate (binding through one oxygen atom) and bidentate (binding through both oxygen atoms). americanelements.comresearchgate.net While acetate commonly forms complexes with transition metals, the rubidium ion (Rb⁺) can also participate in complexation, particularly with macrocyclic ligands. americanelements.comosti.gov
Studies have investigated the complexation of alkali metal cations, including Rb⁺, with specific host molecules. For example, the thermodynamics of complexation between the rubidium ion and ethyl p-tert-butylcalix chemeo.comarene tetraacetate have been studied in non-aqueous solvents like acetonitrile (B52724) and methanol. These studies provide stability constants and thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the formation of the [Rb(Ligand)]⁺ complex, revealing the enthalpic and entropic contributions to the binding process. The results indicate that the complexation is an enthalpy-driven process for rubidium in both solvents. Other research has explored the complexation of alkali metals with different types of ligands, such as calixarene (B151959) carboxylates and thio oxocrown ethers, demonstrating the diverse coordination chemistry of these ions. mdpi.comacs.org
| Solvent | Δc G° (kJ·mol⁻¹) | Δc H° (kJ·mol⁻¹) | Δc S° (J·K⁻¹·mol⁻¹) |
|---|---|---|---|
| Acetonitrile | -25.69 | -43.85 | -60.9 |
| Methanol | -13.70 | -14.22 | -1.7 |
Applications of Rubidium Acetate in Advanced Materials Science and Catalysis
Catalytic Applications and Promotion Mechanisms
Rubidium acetate (B1210297) serves as a critical component in several catalytic systems, where it enhances reaction rates, selectivity, and catalyst stability. Its function is often linked to its ability to modify the electronic and acid-base properties of catalyst surfaces.
Rubidium acetate is recognized as an effective promoter for the palladium-catalyzed synthesis of vinyl acetate from ethylene (B1197577) and acetic acid in a heterogeneous gas reaction. fishersci.sechemicalbook.comthermofisher.krfishersci.se The addition of alkali metal acetates, including this compound, to Pd-Au/SiO₂ catalysts has been shown to increase both the conversion of ethylene and the selectivity towards the desired vinyl acetate product. koreascience.kr
The promoting effect is attributed to several factors. The presence of the acetate ion, common to the reaction, is believed to play a significant role. koreascience.kr This "common-ion effect" can increase the activity of the catalyst. koreascience.kr Furthermore, these promoters can stabilize the catalyst surface. koreascience.kr Studies comparing different alkali acetates have shown that the promoting effect within Group 1 increases down the group, making rubidium and cesium particularly effective. koreascience.kr The use of mixtures of alkali metal acetates, which can include this compound, has also been found to substantially increase the operational lifetime of the catalyst before regeneration is needed. google.com
| Promoter | Effect on Ethylene Conversion | Effect on Product Selectivity | Attributed Mechanism |
|---|---|---|---|
| Lithium Acetate | Increase | Increase | Common-ion effect of acetate; Stabilization of catalyst surface |
| Sodium Acetate | Increase | Increase | |
| Potassium Acetate | Increase | Increase | |
| This compound | Increase | Increase | |
| Cesium Acetate | Increase | Increase |
A key application of this compound is in the modification of the acid-base characteristics of catalyst supports such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂). fishersci.sechemicalbook.comfishersci.se The impregnation of these supports with this compound, followed by thermal decomposition, alters the surface chemistry. acs.org
Microcalorimetric studies have demonstrated that the incorporation of rubidium onto supports like γ-alumina, titania, carbon, and silica effectively neutralizes existing acid sites and creates new basic sites. acs.org The extent of this modification depends on both the nature of the support and the basic additive used. acs.org Research indicates that rubidium is more effective than lighter alkali metals or even other elements like strontium in altering the acid/base character of these supports. acs.org This tailored surface acidity and basicity is crucial for controlling reaction pathways and selectivity in various catalytic processes, such as the Knoevenagel condensation and the sulphurisation of methanol. capes.gov.brresearchgate.net The modification creates acid-base catalysts that can be highly selective for specific products, like methanethiol. researchgate.net
| Support Material | Observed Effect | Reference |
|---|---|---|
| Silica (SiO₂) | Modification of acid/base character; Generation of basicity | fishersci.seacs.orgresearchgate.netdaneshyari.com |
| Alumina (Al₂O₃) | Neutralization of acid sites, creation of new base sites; Generation of basicity | fishersci.seacs.orgresearchgate.netdaneshyari.com |
| Titania (TiO₂) | Neutralization of acid sites, creation of new base sites | fishersci.seacs.org |
| Niobia (Nb₂O₅·nH₂O) | Creation of acid-base catalysts | researchgate.netdaneshyari.com |
| Carbon | Neutralization of acid sites, creation of new base sites | acs.org |
In Fischer-Tropsch synthesis (FTS), a process for producing liquid hydrocarbons from synthesis gas (CO and H₂), rubidium has been investigated as a promoter for iron-based catalysts. researchgate.net The effects, however, are complex and not always beneficial. One study on precipitated 50%Fe/50%Mn catalysts found that a rubidium promoter increased the growth probability of hydrocarbon chains from 0.67 to 0.75 compared to a potassium promoter. researchgate.net
Conversely, other research on iron/silica catalysts reported that heavier alkali dopants, including rubidium and cesium, resulted in lower CO conversion rates compared to an unpromoted catalyst across all conversion levels. acs.org Despite this, these heavier alkalis were found to significantly accelerate the rate of iron carburization, which is the formation of the active iron carbide phase. acs.org The rate of carburization increased in the order: unpromoted < Li < Na < K = Rb = Cs. acs.org However, there is a potential downside, as highly basic promoters like rubidium may lead to excessively rapid carburization, resulting in carbon buildup and catalyst deactivation. mdpi.com The addition of rubidium can also cause a slight decrease in the surface area of the catalyst. frontiersin.org
| Catalyst System | Observed Effect of Rubidium Promoter | Reference |
|---|---|---|
| 50%Fe/50%Mn | Increased hydrocarbon chain growth probability | researchgate.net |
| Fe/Si | Decreased CO conversion rate | acs.org |
| Fe/Si | Increased rate of iron carburization | acs.org |
| Iron-based | Potential for rapid carburization and carbon buildup | mdpi.com |
| Iron-based | Slight decrease in catalyst surface area | frontiersin.org |
This compound is a precursor to a catalyst for the ketonization of carboxylic acids. ekb.eg Research on the thermal decomposition of this compound shows that it decomposes to form an intermediate rubidium carbonate (Rb₂CO₃) solid product at temperatures between 400-700 °C. ekb.eg This resulting rubidium carbonate is catalytically active for the ketonization of acetic acid molecules, transforming them into acetone (B3395972). ekb.eg The process involves the conversion of two carboxylic acid molecules into a ketone, with CO₂ and water as byproducts. mdpi.com This catalytic pathway has been confirmed by identifying a complete transformation of acetic acid to acetone molecules in the presence of the solid decomposition product. ekb.eg
Promotion in Fischer-Tropsch Synthesis
Integration in Advanced Materials Development
Beyond catalysis, this compound is finding application as a critical additive in the formulation of advanced materials, most notably in the field of renewable energy.
Recent breakthroughs have highlighted the use of this compound as a multifunctional additive in the development of high-efficiency and stable all-perovskite tandem solar cells (APTSCs). fau.depolyu.edu.hk Specifically, it has been applied to methylammonium-free tin-lead (Sn-Pb) narrow-bandgap perovskite solar cells, which have historically shown lower performance and stability compared to their methylammonium-containing counterparts. fau.deaminer.orgpolyu.edu.hk
The introduction of this compound into the perovskite precursor has several beneficial effects:
Suppression of Tin Oxidation: It effectively suppresses the oxidation of Sn²⁺ to Sn⁴⁺, a primary cause of high trap density and device instability. fau.depolyu.edu.hk
Defect Passivation: Rubidium cations can passivate defects, particularly at the crucial interface between the perovskite layer and the hole-transport layer. fau.deacs.org
These combined effects lead to a significant enhancement in device performance and stability. polyu.edu.hk Research published in 2025 by Liao et al. demonstrated that using this compound resulted in a Sn-Pb perovskite solar cell with a power conversion efficiency (PCE) of 23.02%. fau.depolyu.edu.hk When this improved cell was integrated into a tandem architecture with a wide-bandgap perovskite cell, the resulting methylammonium-free APTSC achieved a remarkable certified efficiency of 28.11% (29.33% in lab). fau.depolyu.edu.hk
| Device Type | Power Conversion Efficiency (PCE) | Open Circuit Voltage (Voc) | Fill Factor (FF) |
|---|---|---|---|
| Sn-Pb Perovskite Solar Cell (with RbAC) | 23.02% | 0.897 V | 80.64% |
| All-Perovskite Tandem Solar Cell (with RbAC) | 29.33% (certified 28.11%) | 2.22 V | N/A |
Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | CH₃COORb |
| Vinyl Acetate | CH₃COOCH=CH₂ |
| Palladium | Pd |
| Gold | Au |
| Ethylene | C₂H₄ |
| Acetic Acid | CH₃COOH |
| Silica / Silicon Dioxide | SiO₂ |
| Alumina / Aluminum Oxide | Al₂O₃ |
| Titania / Titanium Dioxide | TiO₂ |
| Niobia / Niobium Pentoxide | Nb₂O₅ |
| Strontium | Sr |
| Carbon Monoxide | CO |
| Hydrogen | H₂ |
| Iron | Fe |
| Manganese | Mn |
| Potassium | K |
| Cesium | Cs |
| Lithium | Li |
| Sodium | Na |
| Rubidium Carbonate | Rb₂CO₃ |
| Acetone | (CH₃)₂CO |
| Carbon Dioxide | CO₂ |
| Water | H₂O |
| Tin | Sn |
| Lead | Pb |
| Methylammonium | CH₃NH₃⁺ |
| Methanethiol | CH₃SH |
Enhancement of Crystallinity and Optoelectronic Properties
Nanomaterial Synthesis utilizing this compound Precursors
This compound serves as an excellent precursor for the synthesis of nanoscale materials, such as nanoparticles and nanopowders. nanochemazone.comamericanelements.comamericanelements.com The acetate group provides a clean-decomposing, carbon-based source that can be removed through heating, leaving behind high-purity rubidium-containing compounds. americanelements.com This characteristic is advantageous in creating precisely controlled nanostructures where chemical purity is paramount. For instance, this compound can be used in solution to prepare homogeneous mixtures at specific concentrations, which are then used to synthesize rubidium-containing nanocrystals or as a dopant in other nanomaterial systems. nanochemazone.comamericanelements.com Its solubility in water makes it a versatile starting material for various wet-chemical synthesis routes. wikipedia.orgontosight.ai Other rubidium salts, such as rubidium chloride, are also widely utilized in nanomaterial synthesis, indicating the importance of high-purity rubidium sources in this field.
High Purity Chemical Manufacturing
In the broader context of chemical manufacturing, acetates, in general, are considered superior precursors for producing ultra-high purity compounds. nanochemazone.comamericanelements.comamericanelements.com this compound is a moderately water-soluble crystalline rubidium source that decomposes to rubidium oxide upon heating, making it a valuable intermediate. americanelements.com This process is a common route for producing other rubidium salts and high-purity rubidium oxide for various applications. The demand for industrial-grade this compound is driven by its role in chemical processes where high purity and reliable reactivity are required. dataintelo.com It is also used in the synthesis of specialty chemicals and as a reagent in research and development laboratories. dataintelo.com
Theoretical and Computational Investigations of Rubidium Acetate Systems
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, Vibrational)
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic features of molecules. These calculations can determine the energies of molecular orbitals, which in turn allows for the prediction of spectroscopic parameters. researchgate.net For rubidium acetate (B1210297), these methods are particularly useful for understanding its vibrational and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectroscopy: The thermal decomposition of rubidium acetate has been studied using in-situ infrared (IR) spectroscopy to identify gaseous products. ekb.egresearchgate.net The decomposition process, which ultimately yields rubidium oxide (Rb₂O) at temperatures of 900°C or higher, proceeds through a rubidium carbonate (Rb₂CO₃) intermediate. ekb.egekb.eg The primary gaseous products identified are water (H₂O), acetone (B3395972) ((CH₃)₂CO), and carbon dioxide (CO₂). ekb.egekb.eg At temperatures between 400-450°C, secondary reactions at the gas/solid interface lead to the formation of isobutene ((CH₃)₂C=CH₂), methane (B114726) (CH₄), and carbon monoxide (CO). ekb.eg
Table 1: Gaseous Products Identified During Thermal Decomposition of this compound by IR Spectroscopy
| Compound | Chemical Formula | Temperature Range (°C) | Type |
|---|---|---|---|
| Water | H₂O | 400-700 | Primary |
| Acetone | (CH₃)₂CO | 400-700 | Primary |
| Carbon Dioxide | CO₂ | 400-700 | Primary |
| Isobutene | (CH₃)₂C=CH₂ | 400-450 | Secondary |
| Methane | CH₄ | 400-450 | Secondary |
| Carbon Monoxide | CO | 400-450 | Secondary |
NMR Spectroscopy: Rubidium possesses two NMR-active quadrupolar nuclei, ⁸⁵Rb and ⁸⁷Rb. huji.ac.il ⁸⁷Rb is generally the preferred nucleus for NMR studies due to its higher sensitivity and narrower signal linewidths compared to ⁸⁵Rb. huji.ac.il Rubidium NMR is often used to study ion binding in aqueous solutions. huji.ac.il Although specific quantum chemical calculations of the NMR parameters for this compound are not detailed in the provided sources, theoretical methods are essential for interpreting the chemical shifts and quadrupolar coupling constants that would be observed. For solid-state NMR, magic-angle spinning (MAS) experiments, such as Satellite-Transition MAS (ST-MAS) or Multiple-Quantum MAS (MQ-MAS), are typically required to obtain high-resolution spectra for quadrupolar nuclei like rubidium, as demonstrated for compounds like rubidium nitrate (B79036) (RbNO₃). huji.ac.il
Density Functional Theory (DFT) for Structural and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is widely applied to predict the geometric and electronic properties of molecules and materials.
Structural Properties: Experimental crystallographic studies have determined the lattice parameters for this compound. At room temperature, it possesses a monoclinic crystal structure. cns.friucr.org DFT calculations can be used to optimize this geometry, calculating theoretical bond lengths, bond angles, and lattice parameters that can be compared with experimental X-ray diffraction data for validation. For example, DFT has been successfully used to determine the adsorption geometry of acetate on a Pd(111) surface, showing excellent agreement with experimental LEED data. wpmucdn.com While specific DFT calculations for the bulk crystal structure of this compound are not provided in the search results, the methodology is well-established for providing precise geometries. wpmucdn.com
Table 2: Experimental Crystal Data for this compound
| Parameter | Value | Crystal System |
|---|---|---|
| Unit Cell Volume / Z (Vcell/Z) | 0.1108 nm³ | Monoclinic |
Data from Hatibarua & Parry, 1972. cns.fr
Electronic Properties: DFT is also employed to calculate the electronic properties of materials, such as the electronic band structure, density of states, and the nature of chemical bonding. These calculations help in understanding the conductivity, optical properties, and reactivity of the compound. For instance, DFT calculations on metal-carboxylate interactions have shown that charge transfer from the carboxylic acids to the metal ion is a significant factor in the stability of the complex. researchgate.net Such calculations for this compound would elucidate the ionic character of the Rb-O bond and the electronic structure of the acetate anion within the crystal lattice.
Molecular Dynamics Simulations for Solution Behavior and Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. For this compound in solution, MD simulations provide detailed insights into ion-ion and ion-solvent interactions, solvation structures, and dynamic properties.
A study of alkali acetate solutions using both polarizable and non-polarizable force fields has been conducted to examine ion-acetate interactions. aip.org These simulations, performed using GROMACS software with CHARMM-compatible force fields, investigated a range of concentrations from 0.03 M to 1 M. aip.org The simulations revealed that for 0.1 M solutions of this compound, the calculated activity coefficients were lower than experimental estimates, while better agreement was found at 1 M concentration. aip.orgscispace.com
The simulations provide information on the structure of the solution, including radial distribution functions (rdfs) which describe the probability of finding one ion at a certain distance from another. This allows for the characterization of contact ion pairs (CIPs), solvent-shared ion pairs (SIPs), and solvent-separated ion pairs (2SIPs). aip.orgpku.edu.cn The association constants (Ka) for ion pair formation can also be calculated from the simulation trajectories. aip.orgscispace.com
Table 3: Summary of Molecular Dynamics Simulation Parameters for Alkali Acetate Solutions
| Parameter | Description |
|---|---|
| Software | GROMACS version 5.1.2 |
| Force Field | CHARMM pairwise forcefield, CGenFF for acetate |
| Water Model | SPC/E |
| Concentrations | 0.03 M, 0.1 M, 1 M |
| System Size | ~1700 water molecules |
| Box Volume | 50-54 nm³ |
Data from a study on alkali-acetate solutions. aip.org
These simulations are crucial for understanding the thermodynamic properties of this compound solutions and for developing more accurate force fields that can be used in broader applications, such as in simulations of proteins in electrolyte solutions. aip.org
Thermodynamic Modeling and Lattice Energy Calculations
Thermodynamic modeling combines theoretical principles with experimental data to describe and predict the properties and behavior of chemical systems. For this compound, this includes modeling its behavior in solution and calculating the energetic stability of its crystalline form.
Thermodynamic Modeling of Solutions: Thermodynamic models based on the Pitzer ion interaction approach have been developed for this compound in aqueous solutions (Rb(CH₃COO)-H₂O). researchgate.net These models are parameterized using experimental osmotic coefficient data and can accurately predict solution behavior and solid-liquid equilibrium over a wide range of concentrations. researchgate.net From these models, important thermodynamic characteristics such as the deliquescence relative humidity (DRH), thermodynamic solubility products (K°sp), and the standard molar Gibbs free energy of formation (ΔfG°m) can be determined. researchgate.net
Lattice Energy Calculations: The lattice energy is a measure of the strength of the bonds in an ionic compound. It is the energy released when gaseous ions combine to form a solid crystal. The lattice energy of this compound has been determined both experimentally via reaction-solution calorimetry and through theoretical calculations. The standard molar enthalpy of formation for crystalline this compound at 298.15 K has been reported as -(723) kJ mol⁻¹. researchgate.net The lattice energy values are critical for understanding the stability of the crystal structure and are influenced by factors like the metal ion radius. researchgate.net
Table 4: Calculated and Experimental Thermodynamic Values for this compound
| Property | Value (kJ mol⁻¹) | Method/Source |
|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfH°m) | -723 | Calculation |
| Lattice Energy (UL) | -682 | Calculation |
| Lattice Energy (UL) | -689 | Experimental (from RbCl) |
Data compiled from various sources. researchgate.netaxeleratio.compurdue.edu
Predictive Models for Catalytic Activity and Material Performance
Predictive models, often leveraging computational methods and data science, are increasingly used to forecast the performance of materials in specific applications and to guide the design of new, improved materials. nih.govnih.gov
Catalytic Activity: this compound serves as a catalyst and a catalytic promoter in several chemical reactions. It is used to catalyze the polymerization of silanol-terminated siloxane oligomers. wikipedia.org It has also been reported to modify the acid-base properties of catalyst supports such as alumina (B75360) and silica (B1680970) and to act as a promoter for the palladium-catalyzed synthesis of vinyl acetate. thermofisher.com Predictive models can be developed to understand the relationship between the properties of the this compound-modified catalyst and its performance (e.g., activity, selectivity). These models can incorporate quantum chemical calculations of reaction mechanisms and intermediates to build kinetic models that predict catalyst performance under various conditions. mdpi.com
Material Performance: A notable application where predictive modeling has been applied to a this compound-containing system is in the field of perovskite solar cells (PSCs). A numerical study analyzed the effect of co-doping a cesium lead iodide bromide (CsPbIBr₂) perovskite with rubidium and acetate. researchgate.net The simulation, performed under AM 1.5G illumination, investigated how parameters like absorber layer thickness, defect density, and charge carrier mobility affect the photovoltaic performance. researchgate.net The model predicted that the rubidium/acetate co-doping could lead to a significant enhancement in solar cell efficiency, reaching a predicted maximum of 16.79%. researchgate.net This type of predictive modeling is invaluable for rationally designing and optimizing materials for advanced applications like solar energy conversion. researchgate.netamericanelements.com
Comparative Studies and Analogous Systems
Comparison with Other Alkali Metal Acetates (Li, Na, K, Cs)
The chemical behavior and properties of rubidium acetate (B1210297) are best understood when contextualized within the broader group of alkali metal acetates. Trends and variations in their characteristics are often correlated with the properties of the alkali metal cation, such as ionic radius and electronegativity.
The thermal decomposition of alkali metal acetates is a complex process that yields various solid and gaseous products depending on the specific metal and the atmospheric conditions.
Studies on the thermal decomposition of rubidium acetate (CH₃CO₂Rb) in air show a stepwise process. The decomposition begins around 300°C and concludes at or above 900°C, ultimately forming rubidium oxide (Rb₂O). ekb.eg An important intermediate in this process is rubidium carbonate (Rb₂CO₃), which forms between 400°C and 700°C. ekb.egekb.egresearchgate.net The primary gaseous products identified are water (H₂O), acetone (B3395972) ((CH₃)₂CO), and carbon dioxide (CO₂). ekb.egekb.egresearchgate.net Reactions at the gas-solid interface can lead to the formation of secondary gaseous products like isobutylene (B52900) ((CH₃)₂C=CH₂), methane (B114726) (CH₄), and carbon monoxide (CO). ekb.egekb.egresearchgate.net
A comparative look at other alkali metal acetates reveals distinct differences in their thermal stability and decomposition pathways. For instance, lithium trifluoroacetate (B77799) (CF₃COOLi) is noted to decompose slightly before its melting point, whereas the other alkali metal trifluoroacetates (Na, K, Rb, Cs) are stable in their solid form. akjournals.com The decomposition of sodium trifluoroacetate (CF₃COONa) primarily yields trifluoroacetyl fluoride (B91410) (CF₃COF), CO₂, CO, and sodium fluoride (NaF). akjournals.com This contrasts with the decomposition of this compound, which proceeds through a carbonate intermediate. ekb.egekb.egresearchgate.net
The thermal stability of alkali metal acetates can be influenced by the cation. Evidence suggests that during vapor deposition, alkali metal carboxylates can undergo thermal decomposition to form alkali metals. researchgate.netaip.org This has been observed for both sodium and cesium acetates, with the extent of decomposition varying. aip.org
| Alkali Metal Acetate | Decomposition Onset/Range | Key Solid Intermediates/Products | Primary Gaseous Products |
|---|---|---|---|
| Lithium Acetate (as trifluoroacetate) | Decomposes before melting | Not specified | Not specified |
| Sodium Acetate (as trifluoroacetate) | Not specified | Sodium Fluoride (NaF) | Trifluoroacetyl fluoride (CF₃COF), CO₂, CO |
| Potassium Acetate | Not specified | Not specified | Not specified |
| This compound | ~300°C to ≥900°C | Rubidium Carbonate (Rb₂CO₃), Rubidium Oxide (Rb₂O) | Water (H₂O), Acetone ((CH₃)₂CO), Carbon Dioxide (CO₂) |
| Cesium Acetate | Not specified | Not specified | Not specified |
Alkali metal acetates are frequently used as promoters in heterogeneous catalysis, enhancing the activity and/or selectivity of the primary catalyst. The efficacy of this promotion often follows a trend related to the position of the alkali metal in the periodic table.
In the synthesis of vinyl acetate via the acetoxylation of ethylene (B1197577) over Pd-Au/SiO₂ catalysts, alkali metal acetates act as effective promoters. koreascience.kr A clear trend is observed where the promoting effect, in terms of both ethylene conversion and product selectivity, increases down the group from lithium to cesium. koreascience.krresearchgate.net While the conversion rate shows a significant jump from the unpromoted catalyst and then remains relatively stable from potassium to cesium acetate, the selectivity towards vinyl acetate continues to increase, with cesium acetate providing the highest selectivity at approximately 89%. koreascience.kr This enhancement is attributed in part to the common-ion effect of the acetate. researchgate.net
Similarly, in the steam reforming of methanol, alkali metal acetates are used as coatings on Pt catalysts. nih.gov These basic coatings enhance the reaction rate and shift the selectivity towards CO₂. nih.gov The promotional effect of alkali ions is a known phenomenon, often referred to as "alkali doping," which is of significant technical importance. nih.gov In the oxidative dehydrogenation of propane (B168953) over V/TiO₂ catalysts, the addition of alkali metals (Li, K, Rb) decreased the total activity but increased the selectivity for propene in the order Li < K < Rb. princeton.edu This was linked to an increase in the basicity of the promoted catalysts. princeton.edu
Rubidium, specifically, has been shown to be an effective promoter in various catalytic systems. For instance, a rubidium-promoted Au/CeO₂ nanocatalyst demonstrated significantly enhanced aniline (B41778) conversion to azoxybenzene (B3421426) with very high selectivity. researchgate.net In CO₂ hydrogenation, a rubidium-promoted Fe₃O₄ catalyst showed high selectivity towards light olefins. researchgate.net
| Alkali Metal Acetate Promoter | Catalytic Reaction | Observed Efficacy Trend | Reference |
|---|---|---|---|
| Li, Na, K, Rb, Cs | Vinyl Acetate Synthesis (Pd-Au/SiO₂) | Increasing selectivity and conversion down the group (Li < Na < K < Rb < Cs) | koreascience.kr |
| Li, K, Cs | Methanol Steam Reforming (Pt-based) | Enhanced activity and CO₂ selectivity. | nih.gov |
| Li, K, Rb | Propane Oxidative Dehydrogenation (V/TiO₂) | Decreased total activity, but increased propene selectivity in the order Li < K < Rb. | princeton.edu |
The crystal structures and spectroscopic properties of alkali metal acetates exhibit trends that are influenced by the size of the alkali metal cation.
A comparative study of a series of alkali tris(acetato)actinyl(VI) complexes, which include sodium, potassium, rubidium, and cesium, reveals that complexes with the same actinyl ion but different alkali metals show a progression towards lower space group symmetry as the cation size increases. researchgate.net For instance, while the actinyl bond length is not significantly modulated by the change in alkali metal, a small redshift is observed in the symmetric actinyl stretch (ν₁) in both Raman and U(VI) luminescence spectra. researchgate.net This indicates subtle changes in the vibrational properties of the actinyl moiety due to the structural progression. researchgate.net
In a study of anhydrous As₂O₃ intercalated with alkali-metal halides (K, Rb, Cs), it was found that unit-cell parameters, As–O bond lengths, and various valence angles show a linear correlation with the ionic radii of the anions. acs.org While correlations with the cation ionic radii were less pronounced, they were observed for the 'c' unit-cell parameter and A···O distances (where A = K, Rb, Cs). acs.org
High-resolution X-ray spectroscopy can also reveal details about the atomic structure of rubidium compounds. researchgate.net While specific comparative spectroscopic data for the simple alkali acetates is not detailed in the provided context, the principles suggest that variations in the cation would lead to predictable shifts in spectroscopic features due to changes in lattice structure and bonding.
Trends in Catalytic Promotion Efficacy
General Principles of Metal Acetate Chemistry
Metal acetates are a class of inorganic salts characterized by the presence of a metal cation and the acetate anion (CH₃COO⁻). americanelements.com They serve as important precursors for the synthesis of ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.com
The chemistry of metal acetates is diverse. They are typically water-soluble, especially the alkali metal acetates, which behave as ionic salts. wikipedia.org The acetate ion itself is the conjugate base of acetic acid and is one of the carboxylate family. wikipedia.org
In the context of materials synthesis, the thermal decomposition of metal acetates is a crucial process. ekb.eg It is often used to produce metal oxides with specific properties. ekb.egamericanelements.com The decomposition pathway can be complex, involving intermediates like carbonates and yielding a variety of gaseous products. ekb.egresearchgate.net The nature of these products can be influenced by reactions occurring at the gas-solid interface. ekb.egresearchgate.net
In catalysis, metal acetates can act as the catalyst itself or, more commonly, as promoters that enhance the performance of another catalytic material. koreascience.krnih.gov The promotional effect is often linked to the basicity of the acetate or the electronic effects of the metal cation on the active sites of the catalyst. nih.govprinceton.edu
Future Research Directions and Potential Innovations
Exploration of Novel Synthetic Pathways
The synthesis of rubidium acetate (B1210297), while based on established acid-base chemistry, is an area ripe for innovation. Future research is expected to move beyond traditional methods, such as the reaction of rubidium hydroxide (B78521) with acetic acid, to explore more efficient and sustainable synthetic routes. you-iggy.com
One promising avenue is the investigation of mechanochemical synthesis, a solvent-free approach that could reduce waste and energy consumption. Another area of interest is the use of rubidium-containing minerals as starting materials, which could lead to more direct and economically viable production processes. The development of synthetic pathways that yield rubidium acetate with specific morphologies or tailored properties for catalytic applications is also a significant goal. For instance, creating nanosized rubidium ferrite (B1171679) using this compound as a precursor highlights the need for synthetic control. fishersci.comfishersci.be
Furthermore, the exploration of biosynthetic pathways, potentially using microorganisms or enzymes, represents a frontier in the green synthesis of this compound and other organic salts. nih.govnih.gov The principles of synthetic biology could be applied to design metabolic pathways in organisms to produce acetate ions that can then be combined with rubidium. nih.gov
Advanced In-situ Characterization Techniques for Reaction Mechanisms
Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing its use and discovering new applications. The thermal decomposition of this compound, for example, has been studied using techniques like thermogravimetry, differential thermal analysis, X-ray diffractometry, and infrared spectroscopy. ekb.egresearchgate.netekb.eg These studies have revealed a stepwise decomposition process that forms intermediate products like rubidium carbonate and various gaseous molecules. ekb.egresearchgate.netekb.eg
Future research will likely employ more advanced in-situ characterization techniques to gain deeper insights into these reaction pathways in real-time. Techniques such as in-situ transmission electron microscopy (TEM) and in-situ X-ray absorption spectroscopy (XAS) could provide atomic-level details of structural changes during reactions. The use of in-situ infrared spectroscopy has already proven valuable in identifying gas-phase and adsorbed species during catalytic processes. researchgate.net Combining these experimental techniques with theoretical calculations will be essential for a comprehensive understanding of the gas/solid interfacial reactions that are critical to the catalytic activity of this compound-derived materials. ekb.egekb.eg
Design of Next-Generation this compound-based Materials
This compound serves as a valuable precursor and component in the design of advanced materials with unique properties. americanelements.comamericanelements.com Its role in modifying the acid/base character of catalyst supports like silica (B1680970) and alumina (B75360) opens up possibilities for creating highly selective catalysts. fishersci.comfishersci.be
A significant area of future research is the development of novel perovskite solar cells incorporating rubidium. Recent studies have shown that co-doping cesium-based perovskites with rubidium and acetate can enhance efficiency and stability. researchgate.net Further research will focus on optimizing the concentration of rubidium and exploring its synergistic effects with other cations to develop next-generation, high-performance solar cells. acs.org
The use of this compound in the synthesis of nanoscale materials, such as nanosized rubidium ferrite, is another promising direction. fishersci.comfishersci.be The exploration of new composite materials where this compound is integrated into polymer or inorganic matrices could lead to materials with novel optical, electronic, or magnetic properties.
Enhanced Computational Approaches for Complex Systems
Computational modeling is an indispensable tool for predicting the behavior of complex chemical systems involving this compound. Thermodynamic models based on the Pitzer ion interaction approach have been developed to predict solution properties and solid-liquid equilibrium in this compound solutions at high concentrations. researchgate.net These models are crucial for developing technologies for the production of acetate solutions and solid phases. researchgate.net
Future computational research will likely focus on developing more accurate and sophisticated force fields for molecular dynamics simulations of alkali acetate solutions. aip.org This will enable more precise predictions of ion-acetate and ion-water interactions. aip.org Quantum mechanics-based methods, such as density functional theory (DFT), will be increasingly used to investigate reaction mechanisms at the electronic level. nih.govacs.org These advanced computational approaches will be instrumental in designing new catalysts, understanding the role of rubidium in perovskite stability, and predicting the properties of novel this compound-based materials. researchgate.netacs.org
Sustainable and Green Chemistry Aspects in this compound Research
The principles of green chemistry are becoming increasingly important in all areas of chemical research, and the study of this compound is no exception. nih.gov Future research will emphasize the development of more environmentally benign synthetic methods for this compound, such as solvent-free reactions and the use of renewable resources.
A key focus will be on designing catalytic processes that utilize this compound or its derivatives to promote reactions under milder conditions, reducing energy consumption and waste. For example, its use as a promoter in the palladium-catalyzed synthesis of vinyl acetate represents a step towards greener chemical production. fishersci.comfishersci.be
Q & A
Q. What are the standard methodologies for synthesizing high-purity rubidium acetate, and how can its purity be validated?
this compound is typically synthesized by reacting rubidium carbonate (Rb₂CO₃) with acetic acid under controlled conditions. The reaction is:
Post-synthesis, purification involves recrystallization from aqueous solutions. Purity validation employs techniques like X-ray diffraction (XRD) for crystallinity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and thermogravimetric analysis (TGA) to assess thermal stability .
Q. How does the hygroscopic nature of this compound influence experimental design, and what storage protocols are recommended?
this compound’s hygroscopicity requires anhydrous handling and storage in desiccators under inert atmospheres (e.g., argon). For moisture-sensitive reactions, glovebox techniques or Schlenk lines are essential. Stability studies indicate degradation above 246°C, necessitating temperature-controlled environments during thermal applications .
Q. What spectroscopic and chromatographic methods are effective for quantifying this compound in complex matrices?
Inductively coupled plasma mass spectrometry (ICP-MS) is optimal for rubidium quantification due to its high sensitivity. For acetate ion analysis, ion chromatography (IC) paired with conductivity detection provides precise results. Calibration curves using certified reference materials ensure accuracy .
Advanced Research Questions
Q. How do metal cation properties (e.g., Rb⁺ vs. K⁺) affect the catalytic efficiency of this compound in ring-opening copolymerization (ROCOP) reactions?
In ROCOP, this compound exhibits a lower turnover frequency (TOF) compared to potassium acetate due to Rb⁺’s larger ionic radius, which reduces Lewis acidity and slows monomer activation. Kinetic studies using in situ FTIR or NMR can track reaction progress, while density functional theory (DFT) simulations elucidate cation-specific transition states .
Q. What strategies resolve contradictions in catalytic performance data between this compound and other alkali metal acetates?
Discrepancies in TOF or molecular weight distributions (e.g., Rb vs. Na acetates) arise from differences in cation coordination and solubility. Controlled experiments varying solvent polarity (e.g., toluene vs. THF) and co-catalyst ratios (e.g., BEt₃) can isolate these factors. Statistical analysis (ANOVA) identifies significant variables .
Q. How can computational modeling predict this compound’s interaction with biomolecules or polymers?
Molecular dynamics (MD) simulations using force fields like AMBER or CHARMM model Rb⁺-ligand interactions. Quantum mechanical calculations (e.g., Hartree-Fock) assess binding energies in supramolecular systems. Validation via experimental techniques like isothermal titration calorimetry (ITC) ensures model accuracy .
Q. What advanced techniques characterize trace impurities or degradation products in this compound samples?
High-resolution mass spectrometry (HRMS) identifies degradation byproducts, while gas chromatography-mass spectrometry (GC-MS) detects volatile impurities. Synchrotron-based X-ray absorption spectroscopy (XAS) probes local atomic environments of Rb⁺ ions, distinguishing between crystalline and amorphous phases .
Methodological Guidelines
- Experimental Design : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure studies, e.g., comparing Rb acetate’s catalytic efficiency against K/Na acetates over defined reaction times .
- Data Analysis : Employ multivariate regression to correlate cation size, solvent polarity, and reaction yield. Open-source tools like Python’s SciPy or R facilitate statistical modeling .
- Literature Review : Utilize Research Rabbit to map citation networks and identify knowledge gaps in alkali metal acetate applications .又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

